molecular formula C9H21NO B13300802 3,3-Dimethyl-2-(propan-2-yloxy)butan-1-amine

3,3-Dimethyl-2-(propan-2-yloxy)butan-1-amine

Cat. No.: B13300802
M. Wt: 159.27 g/mol
InChI Key: PQIQCHVVEJRCLF-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-(propan-2-yloxy)butan-1-amine is an organic compound with the molecular formula C₉H₂₁NO It is a derivative of butan-1-amine, featuring a 3,3-dimethyl substitution and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-(propan-2-yloxy)butan-1-amine typically involves the alkylation of 3,3-dimethylbutan-1-amine with propan-2-ol under basic conditions. The reaction can be catalyzed by a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-(propan-2-yloxy)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Alkyl halides or alcohols in the presence of a strong base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various alkoxy-substituted derivatives.

Scientific Research Applications

3,3-Dimethyl-2-(propan-2-yloxy)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-(propan-2-yloxy)butan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbutan-1-amine: Lacks the propan-2-yloxy group, resulting in different chemical properties and reactivity.

    2-(Propan-2-yloxy)butan-1-amine: Lacks the 3,3-dimethyl substitution, affecting its steric and electronic properties.

Uniqueness

3,3-Dimethyl-2-(propan-2-yloxy)butan-1-amine is unique due to the combination of the 3,3-dimethyl and propan-2-yloxy groups, which confer distinct steric and electronic characteristics. These features make it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

3,3-dimethyl-2-propan-2-yloxybutan-1-amine

InChI

InChI=1S/C9H21NO/c1-7(2)11-8(6-10)9(3,4)5/h7-8H,6,10H2,1-5H3

InChI Key

PQIQCHVVEJRCLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CN)C(C)(C)C

Origin of Product

United States

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